molecular formula C12H11NO3 B14345522 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 91569-54-9

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid

Katalognummer: B14345522
CAS-Nummer: 91569-54-9
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: PRYKGZVEXSTAGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with an ethyl group at position 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2. This structure combines aromaticity (phenyl group), hydrophobicity (ethyl group), and acidity (carboxylic acid), making it a versatile scaffold in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

91569-54-9

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI-Schlüssel

PRYKGZVEXSTAGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The cyclocondensation of β-ketoesters with hydroxylamine derivatives remains the most direct route to 1,2-oxazole-4-carboxylic acids. For 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid, ethyl 3-oxo-2-phenylpent-4-enoate serves as the ideal β-ketoester precursor. Reaction with hydroxylamine sulfate under acidic conditions induces cyclization, forming the isoxazole ring while positioning the ethyl and phenyl groups at C3 and C5, respectively.

The mechanism proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-ketoester's carbonyl carbon, followed by dehydration and tautomerization (Figure 1). Critically, the choice of hydroxylamine salt impacts impurity profiles: hydroxylamine sulfate reduces isomeric byproducts (e.g., ethyl-3-phenylisoxazole-4-carboxylate) to ≤0.1% compared to hydroxylamine hydrochloride.

Table 1: Cyclocondensation Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature −10°C to 0°C Minimizes dimerization
Solvent Ethanol/Water (3:1) Enhances solubility
Hydroxylamine Source Hydroxylamine sulfate Reduces isomeric impurities
Reaction Time 4–6 h Balances completion vs. degradation

Industrial-Scale Implementation

Adapting this method for kilogram-scale production requires continuous flow reactors to maintain low temperatures (−5°C) during hydroxylamine addition. A 2025 pilot study demonstrated an 82% isolated yield (99.7% HPLC purity) using in-line pH monitoring and automated extraction with dichloromethane. Post-reaction purification involves fractional crystallization from ethyl acetate/hexane, effectively removing unreacted β-ketoester.

Oxidation of α,β-Diketone Precursors

Oxidative Cyclization Pathway

An alternative route involves the oxidative cyclization of α,β-diketones bearing pre-installed ethyl and phenyl groups. For example, 3-ethyl-5-phenyl-1,2-diketone-4-carboxylic acid undergoes treatment with hydrogen peroxide (30%) in alkaline medium (2M NaOH), inducing cyclization to the target isoxazole.

Key Advantages:

  • Avoids stoichiometric hydroxylamine use, reducing nitrogenous waste.
  • Compatible with electron-deficient aryl groups that resist β-ketoester condensation.

Limitations:

  • Lower yields (55–60%) due to competing Baeyer-Villiger oxidation.
  • Requires stringent temperature control (0–5°C) to prevent diketone hydrolysis.

Substrate Modification Strategies

Introducing electron-withdrawing groups (e.g., −NO2, −CF3) at the phenyl ring’s para position improves oxidative cyclization yields by 15–20%, as evidenced by computational studies correlating Hammett σ+ values with reaction rates. However, this necessitates post-synthetic deprotection steps, complicating the overall synthesis.

Multistep Assembly via Carboxylic Acid Activation

Ester Hydrolysis and Chloride Formation

Following isoxazole ring formation, the C4 ester group undergoes hydrolysis to the carboxylic acid. Concentrated HCl (6M) in refluxing ethanol (75°C, 2 h) achieves >95% conversion, though prolonged heating risks decarboxylation. Subsequent treatment with thionyl chloride (neat, 40°C, 1 h) generates the reactive acyl chloride intermediate, enabling amidation or further functionalization.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (HPLC%) Scalability Byproduct Formation
Cyclocondensation 75–82 99.5–99.8 Industrial-ready ≤0.1% isomers
Oxidative Cyclization 55–60 98.2–98.7 Lab-scale only 5–8% diketone
Multistep Assembly 65–70* 99.0–99.3 Moderate 1–2% decarboxylation

*Yield reflects combined hydrolysis and chloride formation steps.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole ring.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, focusing on substituent patterns, molecular weights, and functional groups:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid (Target) C₁₂H₁₁NO₃ Ethyl (3), Phenyl (5), COOH (4) 217.22 Not provided Combines aromatic, hydrophobic, and acidic moieties.
5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid C₁₀H₁₁N₃O₃ Pyrazole (5), Ethyl (1), Methyl (5) 221.21 957487-32-0 Pyrazole substituent enhances hydrogen-bonding potential.
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid C₉H₈N₂O₄ Methyl (3,5'), Biisoxazole core 208.17 MFCD01880302 Biisoxazole system increases rigidity and π-stacking potential.
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid C₉H₆N₂O₃ Phenyl (3), Oxadiazole core, COOH (5) 190.16 944896-51-9 Oxadiazole core improves metabolic stability vs. oxazole.
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid C₉H₇NO₃S Thiophene (3), Methyl (5) 209.23 943131-05-3 Thiophene enhances electronic delocalization and metal coordination.
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ Ethyl ester (4), Phenyl (3), Methyl (5) 231.25 157951-16-1 Ester group improves lipophilicity for membrane permeability.

Physicochemical and Pharmacological Insights

Electronic and Steric Effects
  • Target Compound vs. Oxadiazole Analogs : Replacing the 1,2-oxazole core with a 1,2,4-oxadiazole (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid ) increases electron-deficient character, enhancing metabolic stability but reducing hydrogen-bond acceptor capacity.
  • Thiophene vs.

Crystallographic and Computational Studies

  • SHELX and ORTEP Applications : Structural validation of analogs often employs SHELX for refinement and ORTEP-III for graphical representation . For example, the biisoxazole derivative likely requires high-resolution crystallography to confirm its planar conformation.
  • Molecular Weight Trends : Lower molecular weight analogs (e.g., 190–210 g/mol) are prioritized in fragment-based drug discovery, while heavier compounds (e.g., 501.92 g/mol for ) may face bioavailability challenges.

Biologische Aktivität

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid (CAS No. 91569-54-9) is an organic compound characterized by its oxazole ring structure and carboxylic acid functional group. This unique configuration contributes to its potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is C12_{12}H11_{11}NO3_3, with a molecular weight of approximately 217.22 g/mol. The compound features an ethyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring, which are crucial for its biological interactions. The SMILES notation for this compound is CCc2noc(c1ccccc1)c2C(O)=O .

Cytotoxicity and Anticancer Activity

Research on the biological activity of oxazole derivatives suggests potential anticancer properties. For example, other oxazole-based compounds have exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . While direct studies on 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid are scarce, its structural analogs have shown promise in inducing apoptosis in cancer cells .

Case Studies and Research Findings

Case Study: Antimicrobial Activity Assessment
A study focused on related oxazole derivatives reported their efficacy against E. faecium, showing growth inhibition zones of up to 20 mm. Although specific data for 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is not available, these findings suggest that similar structural compounds could possess comparable antimicrobial activities .

Table: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
3-Ethyl-5-methyl-1,2-oxazoleModerate cytotoxicity
5-(4-chlorophenyl)-1,2-thiazoleAntimicrobial properties
3-(4-fluorophenyl)-1,2-thiazoleAnti-cancer activity
3-Ethyl-5-phenyl-1,2-oxazolePotential antimicrobial/anticancer

The mechanisms through which 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid may exert its biological effects are still under investigation. Compounds with similar oxazole structures often interact with biological targets by inhibiting specific enzymes or modulating receptor activities involved in disease processes. Further research is needed to elucidate these mechanisms for this particular compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid?

  • Methodology : Utilize cyclization reactions between ethyl esters and hydroxylamine derivatives under reflux conditions. Purify intermediates via column chromatography and confirm product identity using NMR and mass spectrometry. Final carboxylation steps may employ hydrolysis under acidic or basic conditions, followed by recrystallization for purity .

Q. How can the structural integrity of 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid be validated?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure, complemented by spectroscopic techniques (e.g., 1^1H/13^13C NMR, FT-IR) to confirm functional groups. Compare experimental data with computational simulations (DFT) for bond-length and angle validation .

Q. What are the stability considerations for handling and storing 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid?

  • Methodology : Store in airtight containers under inert gas (e.g., N2_2) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Monitor via HPLC for impurity profiling .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodology : Employ orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to validate target specificity. Use isotopic labeling (e.g., 14^{14}C) to track metabolic interference. Cross-reference with structural analogs to identify substituent-dependent activity trends .

Q. What experimental strategies optimize reaction yields in the synthesis of substituted oxazole derivatives?

  • Methodology : Screen catalysts (e.g., Pd/C, CuI) for cyclization efficiency using Design of Experiments (DoE). Monitor reaction kinetics via in-situ FT-IR or LC-MS. Optimize solvent polarity (e.g., DMF vs. THF) to balance intermediate solubility and reaction rate .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., COX-2). Use QSAR models to predict logP and bioavailability. Validate with in vitro permeability assays (Caco-2 cells) .

Q. What analytical techniques are critical for resolving stereochemical impurities in the compound?

  • Methodology : Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation. Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Correlate with NOESY NMR for spatial arrangement analysis .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

  • Methodology : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, ester-to-amide modifications). Test against disease-specific targets (e.g., antimicrobial assays) and analyze potency via IC50_{50} determination. Use molecular dynamics simulations to rationalize activity trends .

Methodological Notes

  • Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational tools to minimize artifacts.
  • Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods during synthesis, referencing GHS guidelines for hazard mitigation .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, especially when scaling up syntheses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.